4-Chloro-N-(10,11-dihydro-5H-dibenzo[B,F]azepin-5-YL)benzamide
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Overview
Description
4-Chloro-N-(10,11-dihydro-5H-dibenzo[B,F]azepin-5-YL)benzamide is a chemical compound that belongs to the class of dibenzazepine derivatives. This compound is characterized by its unique structure, which includes a chloro-substituted benzamide group attached to a dibenzazepine core. The dibenzazepine structure is known for its tricyclic configuration, which imparts specific chemical and biological properties to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-N-(10,11-dihydro-5H-dibenzo[B,F]azepin-5-YL)benzamide typically involves the following steps:
Formation of the Dibenzazepine Core: The dibenzazepine core can be synthesized through a cyclization reaction involving biphenyl derivatives and nitrogen-containing reagents under acidic or basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the implementation of green chemistry principles to minimize waste and improve efficiency .
Chemical Reactions Analysis
Types of Reactions
4-Chloro-N-(10,11-dihydro-5H-dibenzo[B,F]azepin-5-YL)benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzamides.
Scientific Research Applications
4-Chloro-N-(10,11-dihydro-5H-dibenzo[B,F]azepin-5-YL)benzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating neurological disorders.
Industry: Utilized in the development of organic light-emitting diodes (OLEDs) and other electronic materials.
Mechanism of Action
The mechanism of action of 4-Chloro-N-(10,11-dihydro-5H-dibenzo[B,F]azepin-5-YL)benzamide involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
10,11-Dihydro-5H-dibenzo[B,F]azepine: A precursor in the synthesis of various dibenzazepine derivatives.
5H-Dibenz[B,F]azepine: Known for its use in the synthesis of anticonvulsant drugs.
Uniqueness
4-Chloro-N-(10,11-dihydro-5H-dibenzo[B,F]azepin-5-YL)benzamide is unique due to its specific chloro-substituted benzamide group, which imparts distinct chemical and biological properties compared to other dibenzazepine derivatives .
Properties
CAS No. |
35079-08-4 |
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Molecular Formula |
C21H17ClN2O |
Molecular Weight |
348.8 g/mol |
IUPAC Name |
4-chloro-N-(5,6-dihydrobenzo[b][1]benzazepin-11-yl)benzamide |
InChI |
InChI=1S/C21H17ClN2O/c22-18-13-11-17(12-14-18)21(25)23-24-19-7-3-1-5-15(19)9-10-16-6-2-4-8-20(16)24/h1-8,11-14H,9-10H2,(H,23,25) |
InChI Key |
HOWBEEXDYBBLRE-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=CC=CC=C2N(C3=CC=CC=C31)NC(=O)C4=CC=C(C=C4)Cl |
Origin of Product |
United States |
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